molecular formula C16H15F3N2O2 B8631528 5-amino-2-methoxy-N-(4-trifluoromethylbenzyl)benzamide CAS No. 311769-61-6

5-amino-2-methoxy-N-(4-trifluoromethylbenzyl)benzamide

Cat. No. B8631528
CAS RN: 311769-61-6
M. Wt: 324.30 g/mol
InChI Key: NLUILIOAIIQCIE-UHFFFAOYSA-N
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Description

5-amino-2-methoxy-N-(4-trifluoromethylbenzyl)benzamide is a useful research compound. Its molecular formula is C16H15F3N2O2 and its molecular weight is 324.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-2-methoxy-N-(4-trifluoromethylbenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-2-methoxy-N-(4-trifluoromethylbenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

311769-61-6

Molecular Formula

C16H15F3N2O2

Molecular Weight

324.30 g/mol

IUPAC Name

5-amino-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C16H15F3N2O2/c1-23-14-7-6-12(20)8-13(14)15(22)21-9-10-2-4-11(5-3-10)16(17,18)19/h2-8H,9,20H2,1H3,(H,21,22)

InChI Key

NLUILIOAIIQCIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 26.6 g of 2-methoxy-5-nitro-N-(4-trifluoromethylbenzyl)benzamide were added 270 ml of ethyl acetate and 2.6 g of 10% palladium on carbon under an atmosphere of argon, then argon was replaced with hydrogen gas, and the mixture was stirred for 8 hours at room temperature under an atmosphere of hydrogen gas. Catalyst was filtered through Celite(Hyflo Super-cel) and, after washed the collected material well with ethyl acetate, the filtrate was concentrated under reduced pressure. The residue obtained was purified by means of column chromatography (silica gel, ethyl acetate) to obtain 24.5 g of 5-amino-2-methoxy-N-(4-trifluoromethylbenzyl)benzamide as colorless crystals.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methoxy-5-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide (14.6 g, 41.2 mmol) and 146 ml of ethyl acetate were mixed and, after 10% palladium on activated carbon (2.6 g) was added, the mixture was stirred for 5 hours at room temperature. Catalyst was filtered, washed with ethyl acetate, and the reaction mixture was concentrated. The residue was recrystallized from a mixed solvent of n-hexane with ethyl acetate to obtain 12.4 g (93%) of the title compound as colorless crystals.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
146 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step Two
Yield
93%

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